molecular formula C16H18N2O3 B12817245 (3S,4R)-3-((S)-hydroxy(phenyl)methyl)-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one

(3S,4R)-3-((S)-hydroxy(phenyl)methyl)-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one

Cat. No.: B12817245
M. Wt: 286.33 g/mol
InChI Key: DZOVBAVEJYPSLL-AEGPPILISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Isopilosine can be synthesized through various chemical reactions. One common method involves the use of 2(3H)-furanone, 3-benzoyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S-trans)- . The synthesis process typically involves several steps, including the formation of intermediate compounds and their subsequent conversion to isopilosine under controlled reaction conditions.

Industrial Production Methods: On an industrial scale, isopilosine is often extracted from the leaves of the jaborandi plant. The extraction process involves the use of solvents such as toluene and methylene chloride to obtain a solution that is then alkalinized with ammonium carbonate . The solution undergoes acidification, filtration, and further alkalinization to remove impurities. High-performance liquid chromatography (HPLC) is employed to achieve a purity level higher than 98% .

Chemical Reactions Analysis

Types of Reactions: Isopilosine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving isopilosine include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled temperature and pH conditions.

Major Products Formed: The major products formed from the reactions of isopilosine depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted isopilosine derivatives.

Mechanism of Action

The mechanism of action of isopilosine involves its interaction with specific molecular targets and pathways. Isopilosine acts as a peripheral stimulant of the parasympathetic nervous system, similar to pilocarpine . It binds to muscarinic receptors, leading to increased secretion of sweat and tears. Additionally, isopilosine has been shown to inhibit the sterol 14α-demethylase protease of Trypanosoma cruzi, disrupting the parasite’s ability to synthesize essential sterols .

Comparison with Similar Compounds

Isopilosine is structurally similar to other imidazole alkaloids such as pilosine and epiisopilosine . it is unique in its specific biological activities and therapeutic potential. Unlike pilosine, which is primarily used for its cholinergic effects, isopilosine has shown broader applications in treating parasitic infections and skin conditions .

List of Similar Compounds:
  • Pilosine
  • Epiisopilosine
  • Pilocarpine
  • Epiisopiloturine

Isopilosine stands out due to its diverse range of applications and unique mechanism of action, making it a valuable compound in both scientific research and potential therapeutic use.

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

(3S,4R)-3-[(S)-hydroxy(phenyl)methyl]-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one

InChI

InChI=1S/C16H18N2O3/c1-18-10-17-8-13(18)7-12-9-21-16(20)14(12)15(19)11-5-3-2-4-6-11/h2-6,8,10,12,14-15,19H,7,9H2,1H3/t12-,14-,15+/m0/s1

InChI Key

DZOVBAVEJYPSLL-AEGPPILISA-N

Isomeric SMILES

CN1C=NC=C1C[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC=CC=C3)O

Canonical SMILES

CN1C=NC=C1CC2COC(=O)C2C(C3=CC=CC=C3)O

Origin of Product

United States

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